![molecular formula C19H21NO6 B12597729 Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- CAS No. 646037-95-8](/img/structure/B12597729.png)
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- is a complex organic compound with a unique structure that combines a naphthalene ring with an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene ring, followed by the introduction of the isoxazole ring through cyclization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene and isoxazole rings.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(dimethylamino)-: A similar compound with different substituents on the naphthalene and isoxazole rings.
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(dimethylamino)-8a,9-dihydro-4a-hydroxy-3-(phenylmethoxy)-: Another related compound with additional functional groups.
Uniqueness
Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
646037-95-8 |
|---|---|
Fórmula molecular |
C19H21NO6 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
5,7,8-trimethoxy-3-pentylbenzo[f][1,2]benzoxazole-4,9-dione |
InChI |
InChI=1S/C19H21NO6/c1-5-6-7-8-10-13-16(21)14-11(23-2)9-12(24-3)18(25-4)15(14)17(22)19(13)26-20-10/h9H,5-8H2,1-4H3 |
Clave InChI |
PMPCZVISCDUCAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NOC2=C1C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


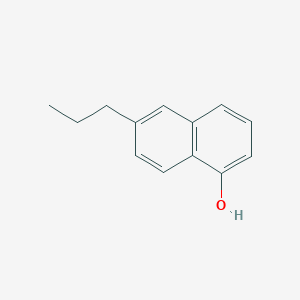

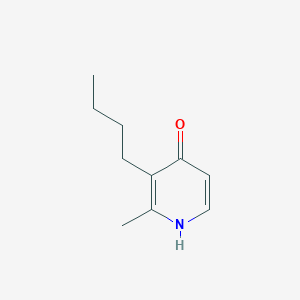
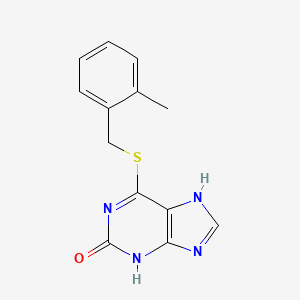
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)


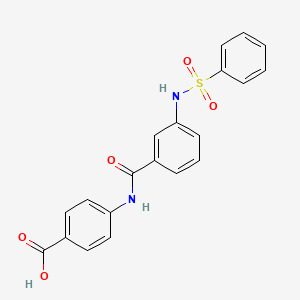
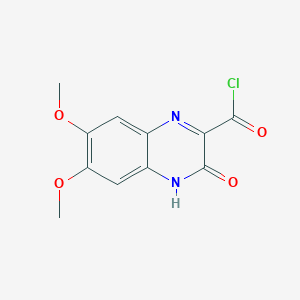
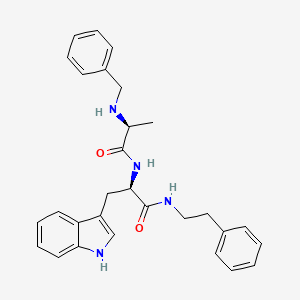
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
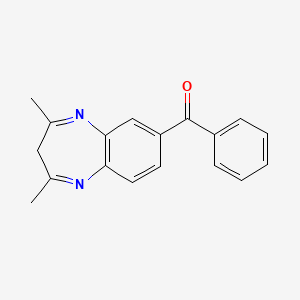
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)
